molecular formula C23H16Br2N2O2 B11643643 5,7-Dibromo-2-methylquinolin-8-yl diphenylcarbamate

5,7-Dibromo-2-methylquinolin-8-yl diphenylcarbamate

Cat. No.: B11643643
M. Wt: 512.2 g/mol
InChI Key: SDTNDWSIYWWPLV-UHFFFAOYSA-N
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Description

5,7-Dibromo-2-methylquinolin-8-yl N,N-diphenylcarbamate is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of bromine atoms at positions 5 and 7, a methyl group at position 2, and a carbamate group at position 8 of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dibromo-2-methylquinolin-8-yl N,N-diphenylcarbamate typically involves multiple steps:

    Bromination: The starting material, 2-methylquinoline, undergoes bromination at positions 5 and 7 using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Carbamate Formation: The dibromo derivative is then reacted with N,N-diphenylcarbamoyl chloride in the presence of a base such as triethylamine or pyridine to form the desired carbamate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-2-methylquinolin-8-yl N,N-diphenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms at positions 5 and 7 can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

5,7-Dibromo-2-methylquinolin-8-yl N,N-diphenylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-dibromo-2-methylquinolin-8-yl N,N-diphenylcarbamate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dibromo-2-methylquinolin-8-ol
  • 5,7-Dichloro-8-hydroxy-2-methylquinoline
  • 8-Bromo-2,3-dihydro-4(1H)-quinolinone

Uniqueness

5,7-Dibromo-2-methylquinolin-8-yl N,N-diphenylcarbamate is unique due to its specific substitution pattern and the presence of the N,N-diphenylcarbamate group, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C23H16Br2N2O2

Molecular Weight

512.2 g/mol

IUPAC Name

(5,7-dibromo-2-methylquinolin-8-yl) N,N-diphenylcarbamate

InChI

InChI=1S/C23H16Br2N2O2/c1-15-12-13-18-19(24)14-20(25)22(21(18)26-15)29-23(28)27(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14H,1H3

InChI Key

SDTNDWSIYWWPLV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC(=C2OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)Br)Br

Origin of Product

United States

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